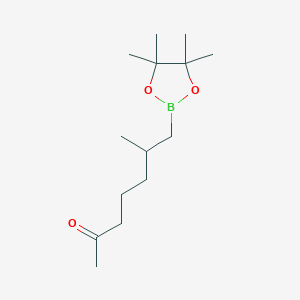
2-(Benzotriazol-1-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzotriazol-1-yl)-2-methylpropanoic acid is a compound that features a benzotriazole moiety attached to a methylpropanoic acid backbone. Benzotriazole derivatives are known for their versatility and have been extensively studied for their applications in various fields, including medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzotriazol-1-yl)-2-methylpropanoic acid typically involves the reaction of benzotriazole with a suitable precursor, such as 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzotriazol-1-yl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in dimethylformamide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
2-(Benzotriazol-1-yl)-2-methylpropanoic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Material Science: The compound is utilized in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Industrial Applications: It serves as a synthetic auxiliary in various organic synthesis reactions, enhancing the efficiency and selectivity of the processes
Mechanism of Action
The mechanism of action of 2-(benzotriazol-1-yl)-2-methylpropanoic acid involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects. The benzotriazole moiety plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
Benzimidazole: Shares structural similarities with benzotriazole and exhibits similar biological activities.
Tolyltriazole: Another triazole derivative with comparable applications in corrosion inhibition and material science.
Uniqueness: 2-(Benzotriazol-1-yl)-2-methylpropanoic acid is unique due to its specific combination of a benzotriazole moiety with a methylpropanoic acid backbone. This unique structure imparts distinct physicochemical properties, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
4233-61-8 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-10(2,9(14)15)13-8-6-4-3-5-7(8)11-12-13/h3-6H,1-2H3,(H,14,15) |
InChI Key |
OAWLFIWEMWMZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)N1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethoxy[2-(methylamino)ethyl]oxophosphanium](/img/structure/B14148678.png)

![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)



![Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-](/img/structure/B14148714.png)
![N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide](/img/structure/B14148718.png)
![(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane]](/img/structure/B14148722.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14148735.png)
